(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Description
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 2703756-58-3) is a chiral fluorinated organic compound with the molecular formula C₈H₉ClF₃NO and a molar mass of 239.61 g/mol . Structurally, it features a phenol ring substituted with a trifluoroethylamine group in the para position, with the amino group in the (S)-configuration. The compound is supplied by multiple pharmaceutical and chemical companies globally, including Chinese suppliers like Hunan Huide Pharmaceutical Co., Ltd., and international firms such as Eburon Organics Intl. USA .
Properties
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQNFSWVGXQKQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the introduction of the trifluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, the trifluoromethylation of phenol derivatives can be performed using electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the trifluoromethyl group to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that are optimized for yield and efficiency. These processes often utilize non-ozone depleting difluorocarbene reagents to achieve the desired transformations .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines.
Scientific Research Applications
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Hydrochloride (CAS: 943731-61-1) Molecular Formula: C₉H₈ClF₃N₂ Key Difference: Replaces the phenol group with a nitrile (-CN), increasing electron-withdrawing effects and reducing solubility in polar solvents compared to the target compound .
Modifications in the Amine Group
- (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS: 1394822-95-7) Molecular Formula: C₉H₁₀ClF₄NO Key Difference: Incorporates an ethanolamine group (-CH₂CH₂OH) instead of a phenol, increasing hydrogen-bonding capacity and solubility .
- Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate Hydrochloride (CAS: 2639408-57-2) Molecular Formula: C₁₁H₁₂ClF₃NO₂ Key Difference: Replaces the phenol with a methyl ester (-COOCH₃) and adds a methylamino group, enhancing lipophilicity and altering metabolic pathways .
Fluorine-Containing Motifs
The trifluoroethyl group (-CF₃) in the target compound is a hallmark of fluorinated pharmaceuticals, known to enhance metabolic stability and bioavailability by resisting oxidative degradation . Comparatively, analogs like 4-[(1r)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride (with two fluorine atoms) and (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (with four fluorines) demonstrate incremental increases in lipophilicity (logP), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Data Table: Key Properties of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride and Analogs
Research Findings and Implications
- Fluorine Impact : Fluorinated analogs consistently exhibit improved metabolic stability and bioavailability, aligning with trends in modern drug design .
- Phenol vs. Nitrile/Benzonitrile: Phenol-containing compounds (e.g., the target) generally show higher aqueous solubility than nitrile analogs, making them preferable for oral formulations .
Biological Activity
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound through various studies, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoroethyl group that enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This characteristic is crucial for its interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroethyl moiety increases the compound's ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on cholinesterases, which are critical in neurotransmission.
- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cellular environments.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage related to oxidative stress and neurodegenerative processes.
Enzyme Inhibition Studies
Recent research has focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated promising IC50 values indicating effective inhibition:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.90 ± 0.16 | |
| Butyrylcholinesterase (BChE) | 0.084 ± 0.008 |
These values suggest that the compound could potentially serve as a therapeutic agent in conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
- ABTS Assay : High antioxidant activity was observed.
- FRAP Assay : Demonstrated significant reducing power against ferric ions.
These findings indicate that the compound could mitigate oxidative damage in biological systems.
Case Studies and Experimental Findings
- Neuroprotective Effects : In vivo studies using scopolamine-induced memory deficit models in mice indicated that the compound improved memory performance and exhibited neuroprotective effects against oxidative stress .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated against different cancer cell lines. The compound showed selective cytotoxicity with IC50 values indicating potential for further development as an anticancer agent .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key targets involved in neurodegenerative diseases, supporting its role as a potential drug candidate .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Maintain reactions at 0–25°C to minimize decomposition of the trifluoroethyl group .
- Purification : Employ column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: Which analytical methods are critical for characterizing this compound and ensuring purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Chiral Chromatography : Ensure enantiomeric excess (>99%) for the (S)-isomer .
Advanced: How can computational chemistry predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina. The trifluoroethyl group’s lipophilicity enhances membrane penetration, while the phenol and amino groups form hydrogen bonds with active sites .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to predict residence time and binding affinity .
- QSAR Models : Corrogate substituent effects (e.g., -CF vs. -CH) on bioactivity using datasets from analogs .
Advanced: What mechanisms underlie its biological activity, and how are they experimentally validated?
Answer:
- Proposed Mechanisms :
- Enzyme Inhibition : Competitive inhibition of monoamine oxidases (MAOs) via π-π stacking between the phenol ring and flavin cofactor .
- Receptor Modulation : Partial agonism at serotonin receptors (5-HT) due to conformational flexibility of the aminoethyl side chain .
- Validation Methods :
- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., MAO-A/B) .
- Radioligand Binding : Determine K values using H-labeled antagonists in cell membranes .
Advanced: How do structural modifications influence activity in SAR studies?
Answer:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of -CF with -CH | ↓ Lipophilicity → Reduced CNS penetration | |
| Substituent at para-position (e.g., -Cl) | ↑ Binding affinity to 5-HT receptors | |
| Racemization (R-isomer) | ↓ Activity due to steric hindrance |
Methodology : Synthesize analogs, test in parallel assays, and use statistical models (e.g., PCA) to identify critical structural descriptors .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Root Cause Analysis :
- Orthogonal Validation :
- SPR Biosensing : Confirm binding kinetics independent of cellular systems .
- In Vivo PK/PD Studies : Correlate plasma concentrations with efficacy in animal models .
Advanced: What are the stability and handling protocols for this compound?
Answer:
- Stability Profile :
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
